3-Oxo-3-(pyridin-4-yl)propanal

Catalog No.
S15939273
CAS No.
M.F
C8H7NO2
M. Wt
149.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxo-3-(pyridin-4-yl)propanal

Product Name

3-Oxo-3-(pyridin-4-yl)propanal

IUPAC Name

3-oxo-3-pyridin-4-ylpropanal

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C8H7NO2/c10-6-3-8(11)7-1-4-9-5-2-7/h1-2,4-6H,3H2

InChI Key

KZCHVARSEUSUSY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)CC=O

3-Oxo-3-(pyridin-4-yl)propanal is an organic compound characterized by the presence of a pyridine ring and a ketone functional group. Its molecular formula is C8H7NOC_8H_7NO, and it features a propanal backbone with an oxo group located at the third carbon and a pyridine moiety at the fourth position. This unique structure allows for various chemical reactivity and biological interactions, making it a compound of interest in both synthetic chemistry and medicinal research.

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids, such as pyridine-4-carboxylic acid, utilizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives like 3-hydroxy-3-(pyridin-4-yl)propanal. Common reducing agents include sodium borohydride and lithium aluminum hydride.
  • Substitution: The pyridine ring is susceptible to electrophilic and nucleophilic substitution reactions, allowing for the introduction of various substituents depending on the reagents used.

Research indicates that 3-Oxo-3-(pyridin-4-yl)propanal exhibits notable biological activity. It has been explored for its potential role in enzyme mechanisms and as a biochemical probe. The compound can interact with specific molecular targets, modulating the activity of enzymes and proteins, which may lead to various biological effects. Additionally, derivatives of this compound have shown promising antitumor properties against certain cancer cell lines, suggesting its potential in cancer therapy.

The synthesis of 3-Oxo-3-(pyridin-4-yl)propanal can be achieved through several methods:

  • Condensation Reaction: A common approach involves the reaction of pyridine-4-carboxaldehyde with ethyl acetoacetate in the presence of a base. This is followed by hydrolysis and decarboxylation to yield the desired product.
  • High-pressure Synthesis: Advanced methods such as high-pressure Q-Tube reactors can be employed to promote cyclocondensation reactions, enhancing yield and efficiency in producing this compound on an industrial scale .
  • Continuous Flow Synthesis: This method utilizes automated systems that improve the efficiency and yield of the synthesis process while allowing for better control over reaction conditions.

3-Oxo-3-(pyridin-4-yl)propanal has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules and coordination compounds.
  • Biochemical Research: The compound is used in studying enzyme mechanisms and as a probe in biochemical assays, contributing to our understanding of various biological processes.
  • Agrochemicals: It is utilized in producing agrochemicals and specialty chemicals, reflecting its industrial significance.

Interaction studies involving 3-Oxo-3-(pyridin-4-yl)propanal focus on its binding affinities with biological targets. Preliminary data suggest that it may interact with specific enzymes or receptors, influencing metabolic pathways relevant to disease processes. Its ability to act as an electrophile allows it to react with nucleophilic sites on biomolecules, potentially altering their functions.

Several compounds share structural similarities with 3-Oxo-3-(pyridin-4-yl)propanal:

Compound NameStructural FeaturesBiological Activity
3-Oxo-3-(pyridin-3-yl)propanalPyridine ring attached at the third positionSimilar potential biological activity
3-Oxo-3-(pyridin-2-yl)propanalPyridine ring attached at the second positionVaries; less studied
3-Oxo-3-(pyridin-4-yl)propanoic acidCarboxylic acid derivative of the compoundPotentially increased acidity effects

Uniqueness

The uniqueness of 3-Oxo-3-(pyridin-4-yl)propanal lies in its specific structural configuration, which imparts distinct reactivity and properties compared to similar compounds. The position of the pyridine ring and the presence of the oxo group at the third carbon make it a versatile intermediate in organic synthesis and a valuable compound in various research applications. Its ability to undergo diverse

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Exact Mass

149.047678466 g/mol

Monoisotopic Mass

149.047678466 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

Explore Compound Types